1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926254-24-2
VCID: VC4758976
InChI: InChI=1S/C14H11F3N2O2/c15-14(16,17)8-3-1-4-9(7-8)19-11-6-2-5-10(11)12(18-19)13(20)21/h1,3-4,7H,2,5-6H2,(H,20,21)
SMILES: C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.249

1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

CAS No.: 926254-24-2

Cat. No.: VC4758976

Molecular Formula: C14H11F3N2O2

Molecular Weight: 296.249

* For research use only. Not for human or veterinary use.

1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid - 926254-24-2

Specification

CAS No. 926254-24-2
Molecular Formula C14H11F3N2O2
Molecular Weight 296.249
IUPAC Name 1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C14H11F3N2O2/c15-14(16,17)8-3-1-4-9(7-8)19-11-6-2-5-10(11)12(18-19)13(20)21/h1,3-4,7H,2,5-6H2,(H,20,21)
Standard InChI Key BCKKDVXQFGXEFY-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC(=C3)C(F)(F)F

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₁₄H₁₁F₃N₂O₂, with a molar mass of 296.25 g/mol . Its IUPAC name reflects the cyclopenta[c]pyrazole scaffold fused to a phenyl ring bearing a trifluoromethyl (-CF₃) group at the meta position, with a carboxylic acid substituent at the pyrazole’s 3-position. Key identifiers include:

PropertyValueSource
CAS Registry Number926254-24-2
SMILESC1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC(=C3)C(F)(F)F
InChI KeyBCKKDVXQFGXEFY-UHFFFAOYSA-N
PubChem CID16777060
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The trifluoromethyl group enhances metabolic stability and membrane permeability, while the carboxylic acid moiety offers opportunities for salt formation or further derivatization.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogues such as 1-[3,5-bis(trifluoromethyl)phenyl]-derivatives demonstrate planar pyrazole rings fused to puckered cyclopentane systems. Infrared spectroscopy of related compounds shows characteristic absorptions for C=O (1690–1710 cm⁻¹) and C-F (1120–1150 cm⁻¹) bonds.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Cyclopenta[c]pyrazole Core Formation: Cyclocondensation of cyclopentanone derivatives with hydrazines under acidic conditions generates the fused bicyclic system.

  • Phenyl Substitution: Buchwald-Hartwig amination or Ullmann coupling introduces the 3-(trifluoromethyl)phenyl group at the pyrazole’s 1-position.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the 3-position yields the carboxylic acid .

A representative route for a closely related compound (CAS 926187-51-1) employs palladium-catalyzed cross-coupling to attach halogenated aryl groups, followed by hydrolysis to the acid.

Optimization Challenges

Key challenges include:

  • Minimizing racemization at stereocenters in the cyclopentane ring.

  • Achieving regioselectivity in pyrazole substitution.

  • Purifying the final product from isomeric byproducts, often requiring preparative HPLC .

Biological Activity and Mechanisms

Anti-Inflammatory and Anticancer Properties

Molecular docking studies predict strong binding (ΔG < -9 kcal/mol) to cyclooxygenase-2 (COX-2) and NF-κB pathways, indicating anti-inflammatory potential. Preliminary cytotoxicity screens show IC₅₀ values of 12 µM against MCF-7 breast cancer cells, likely via apoptosis induction through caspase-3 activation.

Applications in Drug Development

Prodrug Design

The carboxylic acid group facilitates prodrug strategies. Esterification with pivaloyloxymethyl groups enhances oral bioavailability, while peptide conjugates enable targeted delivery to tumor sites.

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Position: Meta substitution on the phenyl ring maximizes hydrophobic interactions with protein binding pockets .

  • Cyclopentane Ring Size: Five-membered rings optimize steric fit versus larger cyclohexane analogues.

  • Carboxylic Acid Isosteres: Replacement with tetrazole maintains activity while improving CNS penetration.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity Trend
1-[3,5-bis(CF₃)phenyl] derivativeSecond -CF₃ group at phenyl para2× MIC vs. Gram-positive
2-Chloro-5-CF₃ substituted analogueChlorine at phenyl orthoEnhanced COX-2 inhibition
Simple pyrazole-3-carboxylic acidLacks cyclopentane fusion10× lower cytotoxicity

The cyclopenta[c]pyrazole scaffold confers superior conformational restraint compared to monocyclic pyrazoles, enhancing target selectivity.

Future Directions and Challenges

  • Pharmacokinetic Optimization: Addressing the compound’s moderate aqueous solubility (predicted logP = 2.8) through nanoparticle formulations or co-crystallization.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond established pathways.

  • Green Synthesis: Developing biocatalytic routes using engineered ketoreductases to replace transition metal catalysts .

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